



Application of Drospirenone-13C3 in Drug Metabolism Studies

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Compound of Interest		
Compound Name:	Drospirenone-13C3	
Cat. No.:	B12368112	Get Quote

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Application Note and Protocols

This document provides detailed application notes and experimental protocols for the use of **Drospirenone-13C3**, a stable isotope-labeled internal standard, in drug metabolism and pharmacokinetic (DMPK) studies. The use of 13C-labeled compounds is a powerful technique for elucidating the metabolic fate of drugs, offering high precision and accuracy in quantitative bioanalysis.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives. Understanding its metabolism is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. **Drospirenone-13C3** serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, as its chemical and physical properties are nearly identical to unlabeled drospirenone, ensuring similar extraction recovery and ionization efficiency, thereby minimizing matrix effects and improving data reliability.[1][2][3]

Drospirenone is extensively metabolized in the liver. The primary metabolic pathways are independent of the cytochrome P450 (CYP) system and involve the opening of the lactone ring to form the acid form of drospirenone and the reduction of the double bond to create 4,5-



dihydrodrospirenone-3-sulfate.[4][5] A minor metabolic contribution comes from the CYP3A4 enzyme.

Key Applications of Drospirenone-13C3

- Internal Standard in Bioanalytical Methods: Drospirenone-13C3 is the gold standard for quantitative analysis of drospirenone in biological matrices (e.g., plasma, urine) by LC-MS/MS. Its use corrects for variability during sample preparation and analysis.
- Metabolite Identification and Profiling: Co-administration of a therapeutic dose of unlabeled drospirenone with a microdose of **Drospirenone-13C3** allows for the unequivocal identification of drug-related metabolites by mass spectrometry, distinguishing them from endogenous compounds.
- Pharmacokinetic Studies: Accurate determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of drospirenone in both preclinical animal models and human clinical trials.
- In Vitro Metabolism Studies: Investigation of drospirenone's metabolic pathways using systems like human liver microsomes (HLMs) to identify the enzymes responsible for its biotransformation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Drospirenone in Healthy Female Volunteers

The following table summarizes pharmacokinetic data for unlabeled drospirenone, which is expected to be comparable to **Drospirenone-13C3**. Data is presented as mean ± standard deviation.



Parameter	Single Dose (3 mg)	Multiple Dose (3 mg/day)
Cmax (ng/mL)	37.9 ± 12.7	79.5 ± 20.3
Tmax (h)	1.5 ± 0.5	1.5 ± 0.5
AUC (0-t) (ng·h/mL)	298 ± 98	2780 ± 780
t1/2 (h)	30.8 ± 7.5	32.5 ± 6.4

Source: Data adapted from published studies on unlabeled drospirenone. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life.

Table 2: Linearity and Precision for Drospirenone Quantification using LC-MS/MS

This table illustrates typical validation parameters for a bioanalytical method for drospirenone, where **Drospirenone-13C3** would be used as the internal standard.

Concentration (ng/mL)	Mean Measured Concentration (ng/mL)	Accuracy (%)	Precision (%CV)
0.5 (LLOQ)	0.48	96.0	8.5
1.5	1.54	102.7	6.2
50	51.2	102.4	4.1
200 (ULOQ)	198.6	99.3	3.5

LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification; %CV = Percent Coefficient of Variation. Data is representative of typical assay performance.

Experimental Protocols In Vitro Metabolism of Drospirenone-13C3 in Human Liver Microsomes



This protocol is designed to identify the metabolites of **Drospirenone-13C3** and determine its metabolic stability.

Materials:

- Drospirenone-13C3
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- LC-MS/MS system

Protocol:

- · Preparation of Incubation Mixture:
 - Prepare a stock solution of **Drospirenone-13C3** in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the Drospirenone-13C3 stock solution (final concentration 1 μM).
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - For a negative control, add buffer instead of the NADPH system.
- Incubation and Sampling:
 - Incubate the reaction mixture at 37°C in a shaking water bath.



- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Termination of Reaction:
 - Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.
 - Vortex and centrifuge to precipitate the proteins.
- Sample Analysis:
 - Transfer the supernatant to a new tube for LC-MS/MS analysis.
 - Analyze for the disappearance of the parent compound (Drospirenone-13C3) and the appearance of metabolites.

Bioanalytical Method for Quantification of Drospirenone in Human Plasma using Drospirenone-13C3 as an Internal Standard

This protocol outlines a typical LC-MS/MS method for the accurate quantification of drospirenone in human plasma.

Materials:

- Human plasma samples
- Drospirenone calibration standards and quality control (QC) samples
- Drospirenone-13C3 internal standard (IS) solution
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC-MS/MS system with a C18 reverse-phase column

Protocol:

Sample Preparation (Protein Precipitation):

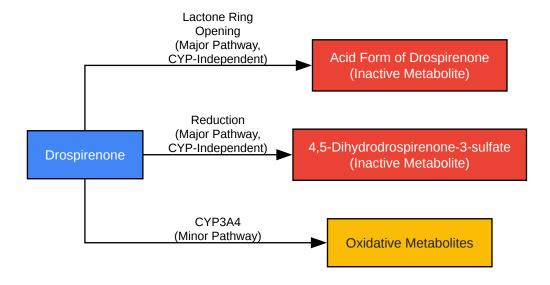


- \circ To 100 μL of plasma sample, calibration standard, or QC, add 20 μL of **Drospirenone-13C3** IS solution.
- Add 300 μL of ice-cold protein precipitation solvent.
- Vortex for 1 minute.
- Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
- Extraction:
 - Transfer the supernatant to a clean 96-well plate or autosampler vials.
 - Evaporate the solvent under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - Inject a suitable volume (e.g., 10 μL) onto the LC-MS/MS system.
 - Chromatographic Conditions (Typical):
 - Column: C18, 2.1 x 50 mm, 1.8 μm
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient elution at a flow rate of 0.4 mL/min.
 - Mass Spectrometry Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI) Positive
 - Multiple Reaction Monitoring (MRM) transitions:
 - Drospirenone: e.g., m/z 367.2 -> 107.1



- **Drospirenone-13C3**: e.g., m/z 370.2 -> 110.1
- Data Analysis:
 - Quantify drospirenone concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

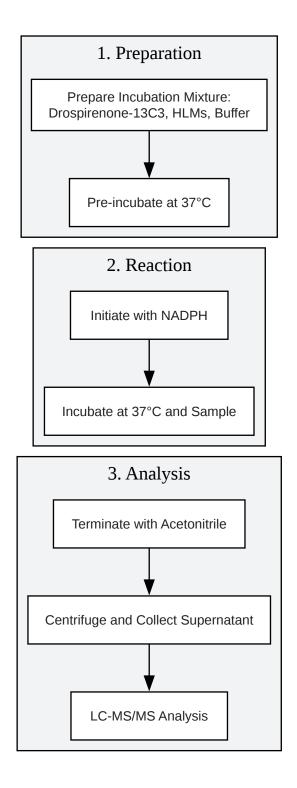
Visualizations



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Caption: Major metabolic pathways of Drospirenone.

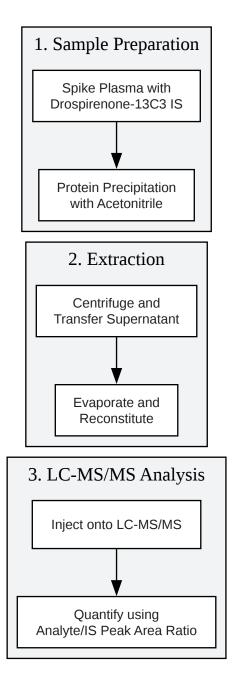




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Caption: Workflow for in vitro metabolism study.





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Caption: Workflow for bioanalytical quantification.

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